molecular formula C7H11BrN2O4 B043376 (RS)-AMPA hydrobromide CAS No. 171259-81-7

(RS)-AMPA hydrobromide

Cat. No. B043376
CAS RN: 171259-81-7
M. Wt: 267.08 g/mol
InChI Key: KUAHVIUZGLGASU-UHFFFAOYSA-N
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Description

(RS)-AMPA hydrobromide, also known as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide, is a synthetic derivative of the neurotransmitter glutamate. It is a non-selective agonist of the ionotropic glutamate receptors and can be used in a variety of scientific research applications. It is a widely used compound in the field of neuroscience, as it can be used to study the function of glutamate receptors in the brain.

Scientific Research Applications

  • AMPA Receptor Agonist : (RS)-AMPA hydrobromide acts as a specific agonist for AMPA receptors. It shows comparable in vitro activity to AMPA, making it a potent tool for studying excitatory neurotransmission in the brain (Skjaerbaek et al., 1995).

  • Subunit Assembly and Synaptic Transmission : Studies using techniques like single particle EM and X-ray crystallography have provided insights into the ultrastructure and subunit assembly mechanisms of AMPA receptors (AMPA-Rs), which play critical roles in synaptic transmission and plasticity (Nakagawa, 2010).

  • Neurotoxicity and Neuroprotective Studies : Research has also focused on the neurotoxic effects of AMPA, such as inducing seizures and other physiological changes in animal models (Turski et al., 1981). Conversely, certain studies have investigated compounds that protect against AMPA-induced neurotoxicity (Kiagiadaki & Thermos, 2008).

  • Synaptic Regulation and Cognitive Functions : The recycling of AMPA-Rs is crucial for synaptic regulation and is involved in higher cognitive functions like learning and memory (Moretto & Passafaro, 2018).

  • Glutamate Receptor Studies : this compound is an agonist at central glutamic acid receptors. It has been used to study the binding and activity of these receptors, which are fundamental in the central nervous system (Lauridsen et al., 1985).

Mechanism of Action

As an agonist of the excitatory neurotransmitter L-glutamic Acid, “(RS)-AMPA hydrobromide” likely works by binding to and activating glutamate receptors in the nervous system . This can lead to increased neuronal activity.

properties

IUPAC Name

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHVIUZGLGASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017723
Record name 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171259-81-7
Record name 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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